molecular formula C11H8Cl3NOS B4678617 (Z)-1,1,1-trichloro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one

(Z)-1,1,1-trichloro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one

Cat. No.: B4678617
M. Wt: 308.6 g/mol
InChI Key: RPBBCFLGJUOFIN-POHAHGRESA-N
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Description

(Z)-1,1,1-trichloro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic aromatic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1,1,1-trichloro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one typically involves the condensation of 3-methylbenzothiazol-2-amine with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the trichloroacetyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-1,1,1-trichloro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The trichloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzothiazole derivatives.

    Oxidation: Formation of benzothiazole sulfoxides or sulfones.

    Reduction: Formation of benzothiazole alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1,1,1-trichloro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines .

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (Z)-1,1,1-trichloro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell lysis and death. In anticancer research, it induces apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler structure with similar aromatic properties.

    2-Aminobenzothiazole: Contains an amino group, making it more reactive in certain chemical reactions.

    Benzothiazole-2-thiol: Contains a thiol group, providing different reactivity and applications.

Uniqueness

(Z)-1,1,1-trichloro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one is unique due to its trichloromethyl group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

(3Z)-1,1,1-trichloro-3-(3-methyl-1,3-benzothiazol-2-ylidene)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl3NOS/c1-15-7-4-2-3-5-8(7)17-10(15)6-9(16)11(12,13)14/h2-6H,1H3/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBBCFLGJUOFIN-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C\C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Z)-1,1,1-trichloro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one
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(Z)-1,1,1-trichloro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one
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(Z)-1,1,1-trichloro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one
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(Z)-1,1,1-trichloro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one
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(Z)-1,1,1-trichloro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one
Reactant of Route 6
(Z)-1,1,1-trichloro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one

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